Dxd (N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide) is a synthetic, small molecule compound classified as a topoisomerase I inhibitor. [] It plays a crucial role in scientific research, primarily for its use as a payload in antibody-drug conjugates (ADCs). [] In this context, Dxd is linked to a monoclonal antibody, allowing for targeted delivery to specific cancer cells. [] Once internalized, Dxd is released and exerts its cytotoxic effects. []
Dxd, or deruxtecan, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It is primarily associated with Trastuzumab deruxtecan, an ADC designed to treat HER2-positive breast cancer. This compound combines the targeting ability of a monoclonal antibody with the cytotoxic properties of deruxtecan, aiming to deliver chemotherapy directly to cancer cells while sparing healthy tissue.
Deruxtecan is classified as a topoisomerase inhibitor and falls under the category of organic compounds, specifically carboxylic acids and their derivatives. It is derived from camptothecin, a natural alkaloid known for its anticancer properties. The chemical structure of deruxtecan allows it to disrupt DNA replication in cancer cells, leading to cell death.
Deruxtecan synthesis involves several steps, including the modification of camptothecin derivatives to enhance their therapeutic efficacy and solubility. The synthesis process typically includes:
The synthesis process can be complex due to the need for precise control over reaction conditions and purification steps. For example, the integration of a maleimide tetrapeptide linker is crucial for ensuring that the drug is released only after internalization by the target cell.
Deruxtecan has a molecular weight of approximately 493.484 Da. Its structure consists of a camptothecin core modified with specific substituents that enhance its potency and selectivity as an ADC component.
The molecular formula for deruxtecan is , indicating the presence of multiple functional groups that contribute to its biological activity.
Deruxtecan undergoes various chemical reactions during its mechanism of action, particularly in relation to DNA topoisomerase I inhibition. The primary reaction involves:
This action leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells. The specificity of deruxtecan for HER2-positive cells enhances its therapeutic index compared to traditional chemotherapeutics.
The mechanism by which deruxtecan exerts its effects involves several key steps:
Clinical studies have demonstrated that ADCs incorporating deruxtecan show significant antitumor activity in HER2-positive cancers, with improved safety profiles compared to traditional chemotherapy.
Relevant data indicate that deruxtecan has low potential for bioaccumulation based on log Dow values being less than 3 .
Dxd has significant applications in oncology as part of antibody-drug conjugates targeting HER2-positive tumors. Its use has been validated in clinical settings for treating metastatic breast cancer and other solid tumors expressing HER2. Ongoing research aims to expand its application across various malignancies and improve its formulation for better therapeutic outcomes .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3